Mesabolone, also known as 1-testosterone 17β-methoxycyclopentyl ether, belongs to the class of anabolic-androgenic steroids (AAS). It is chemically categorized as an androgen and an anabolic steroid, specifically classified as an androgen ether. Mesabolone is derived from 1-testosterone, which is a potent androgenic compound. Despite its potential benefits in muscle growth and performance enhancement, mesabolone was never marketed for therapeutic use .
The synthesis of mesabolone involves several key steps that transform 1-testosterone into its ether form. The primary method includes the reaction of 1-testosterone with methoxycyclopentyl ether under specific conditions to yield mesabolone.
Detailed methodologies have been documented in patent literature, emphasizing the importance of reaction conditions such as temperature, pressure, and reaction time .
Mesabolone has a molecular formula of and a molar mass of approximately 400.603 g/mol. Its structure features:
The molecular structure can be represented using various notations such as SMILES and InChI codes, which provide insights into its chemical properties .
Mesabolone undergoes various chemical reactions typical of steroids:
These reactions are crucial for understanding its pharmacokinetics and dynamics within biological systems .
Mesabolone exerts its effects primarily through interaction with androgen receptors located in various tissues:
The potency of mesabolone as an anabolic agent is attributed to its structural similarity to testosterone, allowing it to mimic its effects effectively .
Mesabolone exhibits several notable physical and chemical properties:
These properties influence its formulation for potential therapeutic applications or research purposes .
Although mesabolone has not been marketed for medical use, it holds potential applications in various fields:
The ongoing exploration of mesabolone's effects could lead to further understanding of anabolic steroids' role in both human health and athletics .
The development of synthetic androgens represents a significant chapter in medicinal chemistry, beginning with the isolation and characterization of testosterone in 1935. This breakthrough catalyzed extensive research into structural modifications aimed at enhancing bioavailability, receptor specificity, and metabolic stability. The 1950s-1960s witnessed intensive exploration of steroid etherification as a strategy to improve oral bioavailability while maintaining anabolic-androgenic activity. During this period, pharmaceutical companies systematically investigated various ether modifications at the C17β position, seeking compounds with improved pharmacokinetic profiles compared to methylated alternatives. Mesabolone emerged from this research milieu as part of a broader effort to develop orally active androgen derivatives through etherification strategies rather than traditional 17α-alkylation approaches [1] [2]. The compound was synthesized during an era when steroid chemistry prioritized molecular modifications that could potentially separate anabolic from androgenic effects—a pharmacological holy grail that remained elusive despite numerous structural innovations [6].
Mesabolone (systematic name: 1-testosterone 17β-methoxycyclopentyl ether) represents a structurally distinctive synthetic anabolic-androgenic steroid (AAS) that was investigated but never advanced to clinical marketing. Its molecular architecture combines two significant modifications: the introduction of a double bond at the C1-C2 position (characteristic of 1-testosterone/dihydroboldenone) and the addition of a methoxycyclopentyl ether moiety at the 17β-hydroxy group. This dual modification positioned mesabolone uniquely within the landscape of experimental steroids developed during the mid-20th century [1] [2]. The compound's development was documented in pharmaceutical literature and patents, including German patent DE 1165021 (1964) assigned to Merck AG and subsequent synthetic work by Vitali et al. (1966) published in Steroids [1] [2]. These publications established reliable synthetic routes to mesabolone while contributing to the broader understanding of steroid etherification chemistry. Despite its structural novelty and successful synthesis, mesabolone remained confined to laboratory investigation without progressing to clinical evaluation—a fate shared by numerous steroid derivatives synthesized during this prolific period of endocrine research [1] [3].
Mesabolone belongs to the androgen receptor agonist class, specifically falling under the category of synthetic anabolic-androgenic steroids. Its structural characteristics position it as a derivative of 1-testosterone (dihydroboldenone), distinguished by its 17β-methoxycyclopentyl ether modification. This molecular feature differentiates it from traditional alkylated oral AAS (like methyltestosterone) and esterified injectable compounds (like testosterone enanthate) [6] [10]. The compound's presumed mechanism of action involves binding to and activating the intracellular androgen receptor, triggering genomic signaling pathways that regulate gene expression in target tissues. The 1-testosterone backbone contributes to its binding affinity, while the ether moiety likely influences absorption and distribution properties without directly participating in receptor interactions [6] [8].
Table 1: Structural Classification of Mesabolone Among Androgen Receptor Agonists
Structural Class | Characteristic Modifications | Representative Compounds | Mesabolone Positionality |
---|---|---|---|
Unmodified Parent Androgens | None | Testosterone, Dihydrotestosterone | Not applicable |
17α-Alkylated Derivatives | Methyl/ethyl group at C17α | Methyltestosterone, Oxymetholone | Distinct (17β-ether instead) |
17β-Esterified Derivatives | Carboxylic ester at C17β | Testosterone cypionate, Trenbolone acetate | Distinct (ether linkage) |
17β-Ether Derivatives | Ether moiety at C17β | Mesabolone | Prototype example |
1-Dehydro Modifications | Double bond at C1-C2 | 1-Testosterone, Boldenone | Shares 1-dehydro modification |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: